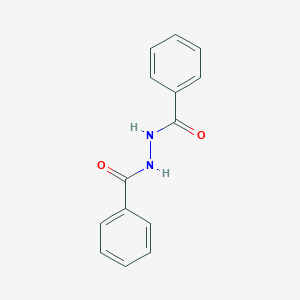

N,N'-Dibenzoylhydrazine

説明

Historical Context and Significance in Organic Chemistry

The synthesis of N,N'-Dibenzoylhydrazine has been documented in chemical literature for over a century, with early methods focusing on the reaction between benzoyl chloride and hydrazine (B178648) sulfate (B86663) in an alkaline solution. oulu.finih.gov A notable early procedure involves the slow, simultaneous addition of benzoyl chloride and a sodium hydroxide (B78521) solution to a cooled mixture of hydrazine sulfate and sodium hydroxide. nih.gov This method, detailed in Organic Syntheses, yields dibenzoylhydrazine as fine white needles after recrystallization from glacial acetic acid. nih.gov

Historically, this compound was also recognized as a potential side product in certain aldehyde syntheses, such as the Kalb-Gross aldehyde synthesis. However, further research demonstrated its own utility, showing it could be converted to benzaldehyde (B42025) under specific conditions, highlighting its reactive potential. researchgate.net Its primary significance in organic chemistry lies in its role as a stable and accessible precursor for the synthesis of other valuable compounds, particularly heterocyclic structures like 1,3,4-oxadiazoles. mdpi.comp2infohouse.org The development of methods to synthesize this compound and its derivatives has been driven by the broad spectrum of activities these subsequent compounds exhibit.

Scope of Modern Research Applications

The versatility of this compound has led to its investigation in several key areas of modern chemical research. Its applications span from the creation of complex organic molecules to the development of new pharmaceuticals and advanced materials.

This compound serves as a crucial building block in organic synthesis, most notably in the preparation of 2,5-disubstituted-1,3,4-oxadiazoles. These heterocyclic compounds are of significant interest due to their diverse biological activities. The synthesis involves the cyclodehydration of this compound, a reaction that can be achieved using various dehydrating agents.

The choice of cyclodehydrating agent significantly impacts the reaction conditions and yield. For instance, phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation. mdpi.com The reaction typically involves refluxing the this compound with POCl₃, followed by purification to obtain the desired 1,3,4-oxadiazole (B1194373) derivative. mdpi.com Other dehydrating agents that have been employed for this cyclization include polyphosphoric acid, thionyl chloride, and trifluoromethanesulfonic anhydride. p2infohouse.org

| Precursor | Reagent | Product | Yield | Reference |

| This compound | Phosphorus oxychloride (POCl₃) | 2,5-Diphenyl-1,3,4-oxadiazole | 30-95% | mdpi.com |

| N,N'-Diacylhydrazines | Polyphosphoric acid (PPA) | 1,3,4-Oxadiazole derivatives | Varies | p2infohouse.org |

| N,N'-Diacylhydrazines | Thionyl chloride (SOCl₂) | 1,3,4-Oxadiazole derivatives | Varies | p2infohouse.org |

| N,N'-Diacylhydrazines | Trifluoromethanesulfonic anhydride | 1,3,4-Oxadiazole derivatives | Varies | p2infohouse.org |

This table presents a summary of reagents used in the synthesis of 1,3,4-oxadiazoles from N,N'-diacylhydrazine precursors.

Furthermore, derivatives of this compound, such as N-tert-butyl-N,N'-dibenzoylhydrazine (RH-5849), were among the first to be extensively studied as insecticides, acting as nonsteroidal ecdysone (B1671078) agonists. watertechnologies.com This highlights the role of this compound as a scaffold for developing biologically active molecules.

In the realm of drug discovery, this compound and its derivatives have shown potential as multi-target inhibitors, engaging with several key enzymes implicated in human diseases. researchgate.netmdpi.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with various pathological conditions, including peptic ulcers and the formation of infection-induced urinary stones. This compound has been identified as a promising urease inhibitor. mdpi.com Computational docking studies have shown that it can effectively bind to the active site of the urease enzyme, suggesting its potential as a lead compound for developing new treatments for urease-related diseases. mdpi.com

HIV Integrase Inhibition: Human Immunodeficiency Virus (HIV) integrase is a crucial enzyme for the replication of the virus. Preliminary molecular modeling studies have indicated that this compound may act as an inhibitor of HIV integrase. researchgate.netmdpi.com The structural features of the molecule allow it to potentially interfere with the viral DNA integration process, making it a candidate for the development of novel antiviral drugs. researchgate.netmdpi.com

| Target Enzyme | Potential Therapeutic Application | Research Finding | Reference |

| Urease | Treatment of peptic ulcers, urinary stones | This compound shows promising inhibitory activity in computational models. | mdpi.com |

| HIV-1 Integrase | Antiviral therapy for HIV/AIDS | Molecular modeling suggests potential as a lead compound for inhibitor development. | researchgate.netmdpi.com |

This table summarizes the potential drug discovery applications of this compound based on in silico studies.

The application of this compound and its derivatives extends to materials science, where they are utilized as nucleating agents for polymers. Nucleating agents are additives that increase the crystallization rate and modify the crystalline structure of polymers, thereby enhancing their mechanical and physical properties.

Derivatives of this compound have been shown to be effective nucleating agents for isotactic polypropylene (B1209903) (iPP) and poly(lactic acid) (PLLA). researchgate.netnih.gov For instance, a study on 1-N',3-N'-dibenzoylbenzene-1,4-dicarbohydrazide, a derivative of this compound, demonstrated its ability to act as an efficient α-nucleating agent for iPP. researchgate.net Similarly, N,N'-bis(benzoyl) suberic acid dihydrazide has been shown to significantly decrease the crystallization half-time of PLLA. nih.gov

The addition of these nucleating agents leads to a higher crystallization temperature, a reduction in the size of spherulites, and an improvement in the mechanical properties of the polymer, such as tensile strength and flexural modulus. researchgate.net

| Polymer | Nucleating Agent Derivative | Effect on Crystallization | Reference |

| Isotactic Polypropylene (iPP) | 1-N',3-N'-dibenzoylbenzene-1,4-dicarbohydrazide | Acts as an efficient α-nucleating agent. | researchgate.net |

| Poly(lactic acid) (PLLA) | N,N'-Bis(benzoyl) suberic acid dihydrazide | Decreases crystallization half-time from 26.5 to 1.4 minutes at 115 °C. | nih.gov |

| Poly(lactic acid) (PLLA) | Decanedioic acid dibenzoylhydrazide (DDBH) | Reduces half-crystallization time to 0.28 min from 6.12 min for pure PLA. | 1h2o3.com |

This table illustrates the effect of this compound derivatives as nucleating agents on different polymers.

The potential for this compound and its derivatives in environmental remediation is an emerging area of interest. While direct applications of this compound are not extensively documented, its chemical properties, particularly its chelating nature, suggest a potential role in this field. mdpi.com The ability of a compound to bind to metal ions is a key attribute for agents used in the removal of heavy metal pollutants from water and soil. mdpi.com

Research on related structures supports this potential. For example, a novel polymaleimide containing a dibenzoyl hydrazine pendant group has been investigated as a chelating agent for the removal of heavy metal ions from industrial wastewater. researchgate.net This suggests that the dibenzoyl hydrazine moiety can be incorporated into polymer structures to create materials capable of sequestering toxic metals. The chelating ability of this compound itself could potentially be harnessed for the development of sensors for detecting metal pollutants or for direct use in water treatment processes. mdpi.com However, further research is needed to fully explore and validate these potential applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-benzoylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRIYLZJLGTQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061142 | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-84-8 | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibenzoylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-benzoylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIBENZOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3XBA6QS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for N,n Dibenzoylhydrazine and Its Derivatives

Established Synthetic Routes for N,N'-Dibenzoylhydrazine

The synthesis of the core structure of this compound can be achieved through several established chemical reactions. These routes provide the foundation for accessing this important class of compounds.

Acylation of Hydrazines

A primary and widely utilized method for the synthesis of this compound is the acylation of hydrazine (B178648) with benzoyl chloride. researchgate.netnih.gov This reaction typically involves treating hydrazine hydrate (B1144303) or a salt form like hydrazine sulfate (B86663) with two equivalents of benzoyl chloride. researchgate.net The reaction is often carried out in an aqueous medium with a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed during the reaction. The slow addition of benzoyl chloride to the hydrazine solution is crucial for controlling the reaction and maximizing the yield of the desired N,N'-disubstituted product. Some procedures also report the use of microwave irradiation to facilitate the synthesis, offering a user-friendly protocol. nih.gov

A general representation of this reaction is the condensation of benzoyl chloride with hydrazine hydrate. The resulting product can then be purified by recrystallization from solvents like glacial acetic acid or ethanol (B145695). nih.gov

Reduction of Azines

The reduction of azines presents another synthetic avenue, although it is more generally applied to the synthesis of 1,2-dialkylhydrazines. sci-hub.se Azines, which are formed by the condensation of two equivalents of an aldehyde or ketone with hydrazine, can be reduced to their corresponding hydrazine derivatives. wikipedia.orgnih.gov A reported method for this transformation is the use of lithium aluminum hydride. sci-hub.se While this method is effective for producing 1,2-dialkylhydrazines, the direct synthesis of this compound from the corresponding benzaldehyde (B42025) azine via this specific reduction is not as commonly detailed as the acylation route. sci-hub.se The sparing solubility of acylated hydrazines in solvents suitable for lithium aluminum hydride reductions can limit the reaction's effectiveness. sci-hub.se

Oxidative Coupling of Hydrazides

A more recent and facile method for the synthesis of N,N'-diacylhydrazines involves the oxidative coupling of hydrazides. researchgate.net This approach utilizes an oxidizing agent to dimerize benzhydrazide (benzoic acid hydrazide) to form this compound. One such effective oxidant is iodobenzene (B50100) diacetate. researchgate.net The reaction is typically carried out in a dry organic solvent like dichloromethane (B109758) or acetonitrile (B52724). researchgate.net This method offers a direct route to symmetrically substituted diacylhydrazines. Another oxidant that has been employed for the oxidative coupling of hydrazide functionalities is Oxone. researchgate.net

Synthesis of this compound Derivatives

Building upon the core this compound structure, a variety of derivatives have been synthesized to explore their chemical properties and potential activities.

N-tert-butyl-N,N'-dibenzoylhydrazines

The synthesis of N-tert-butyl-N,N'-dibenzoylhydrazines is a significant area of research. nih.gov A common synthetic strategy involves the reaction of t-butylhydrazine hydrochloride with benzoyl chloride. prepchem.com The reaction is typically performed in a suitable solvent such as toluene. prepchem.com These derivatives are a key class of nonsteroidal ecdysone (B1671078) agonists. nih.gov Further modifications can be made, such as the synthesis of N-(alkyldithio) and N-aminothio derivatives from N'-tert-butyl-N,N'-diacylhydrazines via N-chlorosulfenyl intermediates. researchgate.net Additionally, novel N,N-dithio derivatives have been synthesized by reacting N'-tert-butyl-N,N'-diacylhydrazines with sulfur chloride in the presence of sodium hydride. researchgate.net

| Starting Material | Reagent | Product | Reference |

| t-Butylhydrazine hydrochloride | Benzoyl chloride | N'-t-butyl-N,N'-dibenzoylhydrazine | prepchem.com |

| N'-tert-butyl-N,N'-diacylhydrazines | Sulfur chloride / Sodium hydride | N,N-dithio derivatives of N'-tert-butyl-N,N'-diacylhydrazines | researchgate.net |

N-Oxalyl Derivatives of Tebufenozide (B1682728)

A series of novel N-oxalyl derivatives of Tebufenozide, a commercially significant diacylhydrazine insecticide, have been synthesized. acs.orgnih.gov The synthesis starts with Tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-N-(3,5-dimethylbenzoyl)hydrazide). acs.org The key step involves the reaction of Tebufenozide with substituted aryloxyoxalyl chlorides. acs.orgacs.org These chloride intermediates are prepared by reacting different hydroxybenzonate esters with oxalyl chloride. acs.orgacs.org The reaction of Tebufenozide with the aryloxyoxalyl chloride is carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) using a base such as sodium hydride. acs.orgacs.org This yields N'-tert-butyl-N'-3,5-dimethylbenzoyl-N-aryloxyoxalyl-N-4-ethylbenzoyl hydrazines. acs.org Some of these derivatives, particularly those containing a carboxylic acid substituent, have shown notable biological activity. nih.gov The final carboxylic acid derivatives are obtained by the hydrogenation of benzyl-protected precursors using a palladium on carbon catalyst. acs.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Hydroxybenzonate ester | Oxalyl chloride | Substituted aryloxyoxalyl chloride | acs.orgacs.org |

| Tebufenozide | Substituted aryloxyoxalyl chloride | N'-tert-butyl-N'-3,5-dimethylbenzoyl-N-aryloxyoxalyl-N-4-ethylbenzoyl hydrazine | acs.orgacs.org |

| N'-tert-butyl-N'-3,5-dimethylbenzoyl-N-benzyloxylcarbonylaryloxyoxalyl-N-4-ethylbenzoylhydrazine | Hydrogen / Palladium on carbon | N-oxalyl derivative of tebufenozide with carboxylic acid substituent | acs.org |

N'-Alkylaminothio, N'-Arylaminothio (or Dithio), and N',N'-Thio (or Dithio) Derivatives

A series of N'-alkylaminothio, N'-arylaminothio (or dithio), and N',N'-thio (or dithio) derivatives have been synthesized, drawing from methodologies applied to related structures like N-benzoyl-N'-phenylureas. researchgate.net These syntheses are achieved using sulfur dichloride or disulfur (B1233692) dichloride as key reactants. The resulting compounds are characterized by the presence of N-S-N or N-S-S-N bonds, confirmed through techniques such as ¹H nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, or high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction analysis. researchgate.net These derivatives have shown improved solubility compared to their parent compounds. researchgate.net

Derivatives Containing 1,2,3-Thiadiazole (B1210528)

The incorporation of a thiadiazole ring into the this compound framework has been a subject of synthetic interest. One established method for creating 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of this compound with phosphorus pentasulfide. sphinxsai.com This reaction proceeds through the thionation of the carbonyl groups, followed by cyclization to form the stable five-membered heterocyclic ring.

While direct synthesis from this compound is a key route, the broader family of diacylhydrazines has also been used to create derivatives containing the 1,2,3-thiadiazole moiety. For instance, N-tert-butyl-N,N'-diacylhydrazine derivatives incorporating 1,2,3-thiadiazoles have been designed and synthesized, indicating the adaptability of this synthetic strategy to various diacylhydrazine scaffolds. researchgate.net The structures of these compounds are typically confirmed using proton nuclear magnetic resonance (¹H NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). researchgate.net

Novel Synthetic Strategies and Mechanisms

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for preparing this compound derivatives. These novel strategies often employ catalytic systems and multi-component reactions to enhance reaction efficiency and sustainability.

Aerobic Copper-Catalyzed Multi-Component Reactions for N',N'-Diaryl Acylhydrazine Synthesis

A noteworthy development is the aerobic copper-catalyzed multi-component reaction for the synthesis of N',N'-diaryl acylhydrazines. This method offers a sequential, one-pot process that combines aldehydes and aryl hydrazines with high regioselectivity. reading.ac.ukresearchgate.net The reaction is characterized by its mild conditions and operational simplicity, allowing for the transformation of commercially available starting materials into the desired products in moderate to good yields. tandfonline.com

In this transformation, the aryl hydrazine serves a dual role as both a hydrazine and an aryl synthon. reading.ac.uktandfonline.com The mechanism is believed to involve the generation of an acyl diazene (B1210634) intermediate and an aryl radical species. reading.ac.uk Air acts as the sole oxidant and the source of the oxygen functionality in this aerobic C-N bond coupling reaction. reading.ac.uk This protocol's value is highlighted by its applicability to gram-scale synthesis and the late-stage modification of bioactive natural products and drug molecules. reading.ac.uk

Reaction of Dibenzoylhydrazine Carboxamide with Benzylamines

A novel synthetic route to N-acylureas has been developed through the reaction of a dibenzoylhydrazine carboxamide with various benzylamines. reading.ac.ukresearchgate.net Specifically, N,2-bis(4-methoxybenzoyl)hydrazine-1-carboxamide, which can be prepared from the oxidative cleavage of a 5,6-diaryl-3-methylthio-1,2,4-triazine with Oxone, serves as a key intermediate. reading.ac.ukresearchgate.nettandfonline.com

The reaction of this dibenzoylhydrazine carboxamide with benzylamines containing a range of electron-donating and electron-withdrawing substituents proceeds under reflux conditions in acetonitrile with triethylamine. reading.ac.uktandfonline.com This method yields N-acylureas, also known as (N-benzyl)carbamoylbenzamides, with yields reported to be in the range of 40-55%. reading.ac.ukresearchgate.net The structures of the resulting products are confirmed by NMR, mass spectrometry, and single-crystal X-ray crystallography. researchgate.nettandfonline.com

Table 1: Synthesis of N-Acylureas from Dibenzoylhydrazine Carboxamide and Benzylamines Data sourced from multiple studies. reading.ac.ukresearchgate.nettandfonline.com

| Entry | Benzylamine Derivative | Product (N-Acylurea) | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | N-Benzyl-N'-(4-methoxybenzoyl)urea | 40-55 |

| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-N'-(4-methoxybenzoyl)urea | 40-55 |

| 3 | 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-N'-(4-methoxybenzoyl)urea | 40-55 |

| 4 | 4-Nitrobenzylamine | N-(4-Nitrobenzyl)-N'-(4-methoxybenzoyl)urea | 40-55 |

| 5 | 2-Methoxybenzylamine | N-(2-Methoxybenzyl)-N'-(4-methoxybenzoyl)urea | 40-55 |

Catalytic Approaches

Catalytic methods are increasingly being employed for the synthesis of this compound and its derivatives, offering advantages in terms of efficiency, atom economy, and sustainability. One such approach involves the use of a homogeneous recyclable ruthenium catalyst in polyethylene (B3416737) glycol (PEG) media, assisted by microwave energy. researchgate.net This method has been successfully applied to the construction of isoquinolinones through the ortho C-H functionalization of dibenzoylhydrazine. researchgate.net

The versatility of catalytic systems is further demonstrated by visible light-mediated oxidative coupling of hydrazides to form N,N'-diacylhydrazines. researchgate.net This reaction can be carried out using a commercially available and low-cost metal-free photocatalyst. researchgate.net The methodology has been shown to be applicable to a broad spectrum of hydrazides with various functional groups, enabling the synthesis of both symmetrical and unsymmetrical N,N'-diacylhydrazines in moderate yields. researchgate.net

Advanced Spectroscopic and Structural Characterization of N,n Dibenzoylhydrazine

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For N,N'-Dibenzoylhydrazine, both infrared and Raman spectroscopy are powerful tools for characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups. In the solid state, the presence of intermolecular hydrogen bonds between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of adjacent molecules significantly influences the positions of these bands. nih.gov

A prominent feature in the spectrum is the N-H stretching vibration, which typically appears in the region of 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, generally observed around 1640-1660 cm⁻¹, characteristic of a secondary amide. The aromatic rings contribute to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Amide N-H Stretch | 3200 - 3300 | Medium |

| Amide I (C=O Stretch) | 1640 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Amide II (N-H Bend & C-N Stretch) | 1520 - 1550 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

While specific experimental FT-Raman data for this compound is not extensively documented in the reviewed literature, the expected Raman spectrum would complement the FTIR data. Due to the molecule's centrosymmetric nature in some crystalline forms, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa, according to the rule of mutual exclusion.

The symmetric stretching of the benzene (B151609) rings should produce a strong Raman band. The C=O stretching vibration would also be Raman active. FT-Raman spectroscopy is a valuable technique for analyzing pesticide formulations and other organic compounds without significant sample preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the amide and aromatic protons. The chemical shift of the N-H protons can be significantly affected by the solvent, concentration, and temperature due to hydrogen bonding. This signal typically appears as a broad singlet in the downfield region, often around δ 9.0-10.5 ppm.

The protons on the two equivalent benzoyl groups give rise to signals in the aromatic region (δ 7.0-8.0 ppm). These signals often appear as complex multiplets due to spin-spin coupling between adjacent protons. The ortho-protons (adjacent to the carbonyl group) are typically shifted further downfield compared to the meta- and para-protons due to the electron-withdrawing effect of the carbonyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | 9.0 - 10.5 | Broad Singlet |

| Aromatic (ortho-protons) | ~ 7.8 - 8.0 | Multiplet (e.g., Doublet) |

| Aromatic (meta-, para-protons) | ~ 7.2 - 7.6 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows characteristic signals for the carbonyl and aromatic carbons. The symmetry of the molecule results in a reduced number of unique carbon signals compared to the total number of carbon atoms.

The carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum, around δ 165-170 ppm. The aromatic carbons exhibit signals in the range of δ 125-135 ppm. The carbon atom to which the benzoyl group is attached (ipso-carbon) and the carbons ortho and para to the carbonyl group will have distinct chemical shifts from the meta carbons. For instance, in similar benzoyl structures, the ipso-carbon can appear around 132 ppm, with other aromatic carbons resonating between 127 and 132 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (ipso-C) | ~ 132 - 134 |

| Aromatic (C-H) | 127 - 132 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular weight of this compound (C₁₄H₁₂N₂O₂) is approximately 240.26 g/mol . researchgate.net

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 240. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring, leading to a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a very prominent peak for benzoyl compounds.

N-N Bond Cleavage: Scission of the central nitrogen-nitrogen bond could occur, though fragmentation involving the carbonyl groups is typically more dominant.

Loss of a Phenyl Radical: Fragmentation could result in the loss of a phenyl radical (C₆H₅˙), leading to a fragment at M-77.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₁₄H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) | 240 |

| [C₇H₅O]⁺ | Benzoyl Cation | 105 |

| [C₆H₅]⁺ | Phenyl Cation | 77 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For this compound, with a molecular formula of C₁₄H₁₂N₂O₂, the theoretical exact mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds to this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. ebi.ac.ukmiamioh.edu

The technique is capable of distinguishing between molecules that have the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. miamioh.edu While specific experimental HRMS data for this compound is not detailed in readily available literature, the principles of the technique allow for a theoretical confirmation. The molecular weight of this compound is 240.26 g/mol . chemicalbook.com

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would likely be observed as a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation of the target ion from any other ions of the same nominal mass, providing a high degree of confidence in the compound's identity. ebi.ac.uk Fragmentation patterns, induced by techniques such as collision-induced dissociation (CID), would likely show cleavage of the amide bonds and the central N-N bond, consistent with the fragmentation of similar amide and hydrazine (B178648) structures. nih.govlibretexts.org

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

X-ray crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to this compound, providing precise details about its molecular conformation and how the molecules are arranged in the crystal lattice. nih.govresearchgate.net The analysis involves directing a beam of X-rays onto a single crystal and measuring the diffraction pattern, which is then used to calculate the electron density and, consequently, the positions of the atoms within the crystal.

Crystal Structure Determination

The crystal structure of this compound (C₁₄H₁₂N₂O₂) has been determined through single-crystal X-ray diffraction analysis. nih.govresearchgate.net The compound crystallizes in the monoclinic crystal system with the space group C2/c. chemicalbook.com The molecule possesses a notable structural feature, lying about a twofold crystallographic axis. nih.govresearchgate.net This symmetry means that only half of the molecule is crystallographically unique.

The conformation of the molecule is characterized by a trans orientation of the two benzoyl groups relative to each other across the central N-N bond. nih.govresearchgate.net The molecule is not entirely planar. chemicalbook.com This non-planar conformation is a key structural aspect determined by this analysis.

| Crystal Data for this compound | |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 14.5439 (2) Å |

| b | 9.7314 (3) Å |

| c | 9.0181 (3) Å |

| β | 110.938 (1) ° |

| Volume | 1192.07 (6) ų |

| Z | 4 |

| Calculated Density (Dx) | 1.339 Mg m⁻³ |

| Data sourced from S. Shanmuga Sundara Raj et al. (2000). chemicalbook.com |

Analysis of Intermolecular Interactions and Crystal Packing

The packing of this compound molecules within the crystal is primarily governed by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, a classic N-H···O hydrogen bond is formed between the amide hydrogen of one molecule and the carbonyl oxygen atom of a neighboring molecule. chemicalbook.com

Crystal Morphology Prediction

The prediction of a crystal's external shape, or morphology, is a crucial aspect of materials science and can be accomplished through computational modeling. For this compound (DBH), its morphology has been predicted using the Bravais-Friedel-Donnay-Harker (BFDH) model and a Growth Morphology (GM) model based on attachment energies. nih.gov

The BFDH model is a geometric model that predicts the crystal habit based on the lattice parameters and symmetry, where faces that are most important are those with the largest interplanar spacing, dhkl. nih.gov The GM model, on the other hand, calculates the attachment energy of molecules to different crystal faces, providing a more physically realistic prediction of the growth rates of these faces. nih.gov

A study by Di Donato et al. (2023) performed these predictions for this compound. nih.gov The results from both the BFDH and GM models were compared. The predicted crystal habit is a block shape, which is consistent with experimentally observed crystals. nih.gov The analysis of the most important faces, known as Morphologically Important (MI) faces, revealed that faces like (110) and (200) have a significantly apolar environment. nih.gov This suggests that the use of a polar solvent, such as ethanol (B145695) from which the crystals were grown, could influence the development of these faces and thus the final crystal habit. chemicalbook.comnih.gov

| Predicted Morphologically Important (MI) Faces for this compound (BFDH Model) | |||

| h k l | Multiplicity | dhkl (Å) | % of Total Facet Area |

| 1 1 0 | 4 | 12.641 | 40.749 |

| 2 0 0 | 2 | 11.838 | 26.541 |

| 0 0 2 | 2 | 8.423 | 12.012 |

| 1 1 -2 | 4 | 7.973 | 10.746 |

| 2 0 -2 | 4 | 7.551 | 10.051 |

| Data sourced from Di Donato et al. (2023). nih.gov |

Computational Chemistry and Theoretical Studies on N,n Dibenzoylhydrazine

Density Functional Theory (DFT) Investigationsnih.govyoutube.com

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. nih.govnih.gov DFT calculations provide valuable insights into the fundamental characteristics of compounds like N,N'-Dibenzoylhydrazine, elucidating aspects of its molecular geometry, electronic behavior, and spectroscopic properties. nih.gov These computational approaches allow for a detailed analysis that complements and often predicts experimental findings. researchgate.net

Molecular Structure Optimizationyoutube.comnih.gov

The initial step in computational analysis involves the optimization of the molecular structure to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process is typically carried out using a specified DFT functional, such as B3LYP, combined with a basis set like 6-31G(d,p). researchgate.net The optimization calculations determine the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net

These optimized geometric parameters can then be compared with experimental data, often obtained from X-ray diffraction studies, to validate the computational model. researchgate.net A close agreement between the calculated and experimental structures provides confidence in the theoretical approach and the reliability of other computed properties. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.37 | ||

| N-N | 1.40 | ||

| C=O | 1.25 | ||

| C-N-N | 118.5 | ||

| O=C-N | 123.0 | ||

| C-N-N-C | 178.0 |

Note: The values in this table are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

HOMO-LUMO Energy Analysisyoutube.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that provides insights into the molecule's chemical stability and reactivity. nih.govunl.edu

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govnih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.govnih.gov The energies of these frontier orbitals and their gap are calculated using the optimized molecular geometry. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and depend on the level of theory and basis set employed.

NMR Spectra Simulation (GIAO Method)youtube.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. d-nb.infoimist.ma This method, implemented within DFT, can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy, especially when appropriate levels of theory and basis sets are used. d-nb.infogithub.io

The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. github.io The chemical shifts are then determined by referencing these calculated shielding values to a standard compound, typically tetramethylsilane (B1202638) (TMS). youtube.comimist.ma The simulated spectra can be compared with experimental NMR data to aid in the assignment of signals and to confirm the molecular structure. researchgate.net

Non-Linear Optical (NLO) Properties and Hyperpolarizabilityyoutube.com

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters that characterize the NLO properties of a molecule include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govrsc.org

Computational methods, particularly DFT, can be used to calculate these properties. nih.gov A large first-order hyperpolarizability value is a primary indicator of a significant NLO response. nih.govnih.gov Molecules with a small HOMO-LUMO energy gap often exhibit enhanced NLO properties due to the increased ease of intramolecular charge transfer. nih.gov The calculated hyperpolarizability of the molecule of interest is often compared to that of a standard NLO material like urea (B33335) to assess its potential. nih.gov

Table 3: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | 3.5 D |

| Mean Polarizability (α) in esu | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) in esu | 15 x 10⁻³⁰ esu |

Note: These are representative values and are sensitive to the computational methodology.

Vibrational Spectra Calculation and Total Energy Distribution (TED)youtube.com

Theoretical vibrational analysis provides a detailed understanding of the vibrational modes of a molecule. mdpi.com Using DFT, the harmonic vibrational frequencies can be calculated for the optimized molecular structure. researchgate.net These calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental infrared (IR) and Raman spectra, accounting for anharmonicity and other systematic errors in the computational method. mdpi.com

A Total Energy Distribution (TED) analysis is then performed to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsion of different functional groups. mdpi.commdpi.com This allows for a comprehensive interpretation of the experimental vibrational spectra and a deeper understanding of the molecule's dynamic behavior. mdpi.com

Molecular Docking Studiesrsc.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery and design, as it helps to understand the interactions between a potential drug molecule and its biological target. researchgate.netresearchgate.net

In the context of this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets. nih.gov The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. nih.gov The ligand is then "docked" into the active site of the protein, and various scoring functions are used to estimate the binding affinity and identify the most stable binding poses. nih.gov

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The results of molecular docking can provide valuable insights into the potential biological activity of this compound and guide further experimental investigations. nih.gov For instance, studies have explored the docking of this compound and its derivatives with targets like the ecdysone (B1671078) receptor (EcR), urease, and HIV-1 integrase, suggesting its potential as an inhibitor for these proteins. nih.gov

Ligand-Receptor Interactions

The biological activity of this compound derivatives is primarily rooted in their interaction with specific biological targets. Computational studies, especially molecular docking, have been pivotal in elucidating these interactions at an atomic level.

Research has identified the ecdysone receptor (EcR) as a key target for bisacylhydrazine insecticides. nih.gov These compounds function as non-ecdysteroid activators of the insect's EcR complex. Their binding inappropriately triggers the receptor, leading to a premature and lethal molting process in susceptible insects like larvae, which subsequently die from starvation and desiccation. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method explores the binding cavity of the receptor and scores different ligand poses based on factors like electrostatic and hydrophobic interactions. For instance, studies on other compounds have successfully used docking to explore the binding modes within enzyme cavities, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for ligand binding. mdpi.combiorxiv.org In the context of this compound, docking studies have confirmed its potential as a ligand to inhibit the activity of the EcR receptor, providing a solid foundation for developing novel inhibitors based on this molecular scaffold. nih.gov

The general process of exploring ligand-receptor interactions involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the receptor, often from crystallographic data, and preparing the 3D structure of the ligand (e.g., this compound). mdpi.com

Docking Simulation: Using software to place the ligand into the binding site of the receptor in multiple possible conformations.

Analysis of Binding Poses: Evaluating the resulting poses to identify the most stable and likely binding mode, paying close attention to specific interactions like hydrogen bonds with key amino acid residues. biorxiv.orgresearchgate.net

Binding Affinity Calculations (e.g., Prime/MM-GBSA)

Following the identification of potential binding poses through docking, it is crucial to quantify the strength of the interaction between the ligand and the receptor. Binding affinity calculations provide a numerical estimate of how tightly a ligand binds to its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach for this purpose. nih.govnih.gov

The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with implicit solvation models. nih.gov It is an 'end-state' method, meaning it calculates the energy difference between the final complex and the individual, unbound protein and ligand. nih.gov This approach is more computationally efficient than more rigorous methods like free energy perturbation, yet it can provide reliable rankings of inhibitors. nih.govnih.gov

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand. The calculation incorporates various energy terms as detailed in the table below.

Table 1: Key Energy Components in MM/GBSA Calculations

| Energy Term | Description |

| ΔE_MM | The change in molecular mechanics energy in the gas phase. It includes electrostatic and van der Waals interactions. |

| ΔG_solv | The change in solvation free energy. This is composed of a polar and a non-polar contribution. |

| Polar Solvation Energy | Calculated using the Generalized Born (GB) model, representing electrostatic interactions with the solvent. chemrxiv.org |

| Non-Polar Solvation Energy | Typically estimated from the solvent-accessible surface area (SASA), representing the energy required to create a cavity in the solvent. chemrxiv.org |

| TΔS | The change in conformational entropy upon ligand binding. This term is computationally demanding and is often neglected in relative binding energy studies. nih.gov |

Studies have demonstrated that MM/GBSA can achieve strong correlations with experimental binding affinities for various inhibitors. nih.gov For a diverse set of 32 inhibitors of carbonic anhydrase, for example, MM/GBSA calculations yielded a strong correlation with experimental data (R² = 0.77). nih.gov Although specific MM/GBSA studies on this compound are not widely published, this method is a standard tool for evaluating the binding potential of insecticide candidates identified through docking. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. icm.edu.pl By solving Newton's equations of motion, MD simulations provide a dynamic view of the behavior of a system, offering insights into conformational changes and the stability of protein-ligand complexes that static docking models cannot capture. icm.edu.plyoutube.com

MD simulations have become an indispensable tool in drug discovery, allowing researchers to:

Assess the structural stability of protein-ligand complexes. researchgate.net

Refine docking poses to find more realistic binding conformations.

Understand how a ligand affects the flexibility and dynamics of its target protein.

Explore the mechanism of protein folding and conformational transitions. youtube.com

Stability Assessment of Compound-Enzyme Complexes

A critical application of MD simulations in drug design is to assess the stability of the complex formed between a potential drug molecule and its target enzyme or receptor. researchgate.net After a ligand is docked into a receptor's active site, a long-duration MD simulation (often on the nanosecond to microsecond scale) is performed on the complex. youtube.comresearchgate.net The stability of this complex over the simulation time is a strong indicator of the ligand's potential efficacy.

Several parameters are monitored during the simulation to evaluate stability:

Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose). A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing major structural changes. icm.edu.plresearchgate.net For example, simulations of enzyme-ligand complexes have shown them reaching stabilization after a few nanoseconds, with RMSD values fluctuating within a narrow range (e.g., < 0.2 nm). icm.edu.plresearchgate.net

Interactions between the ligand and key amino acid residues in the active site are also monitored throughout the simulation. The persistence of hydrogen bonds and other crucial interactions confirms a stable binding mode. icm.edu.pl These simulations provide confidence that the interactions predicted by docking are maintained in a dynamic, solvated environment, thereby validating the ligand's potential as an inhibitor.

Table 2: Common Metrics for Assessing Complex Stability in MD Simulations

| Metric | Purpose | Indication of Stability |

| RMSD | Measures conformational deviation from a reference structure. | A low, plateauing value indicates the system has equilibrated and the complex is structurally stable. |

| RoG | Measures the compactness of the complex. | A stable value suggests the protein maintains its overall tertiary structure. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between ligand and receptor. | Persistent hydrogen bonds with key residues confirm a stable binding interaction. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity. rsc.orgnih.gov These models are fundamental in modern drug and pesticide design, as they allow for the prediction of the activity of new, unsynthesized molecules, thereby saving significant time and resources. nih.govresearchgate.net

SAR provides qualitative relationships, identifying which structural features (functional groups, substituents) are important for activity. QSAR takes this a step further by creating mathematical models that quantitatively link molecular properties (descriptors) to activity. rsc.org

For insecticides like dibenzoylhydrazine derivatives, QSAR models are developed to predict their potency against specific pests. researchgate.net These models are built using a "training set" of compounds with known activities and then validated using an external "test set" of compounds.

Topology-Based QSAR Models

The structure of a molecule can be represented in various ways, and topology-based descriptors are a class of numerical parameters derived from the 2D representation of a molecule. They describe aspects such as molecular size, shape, and the degree of branching. These descriptors are computationally inexpensive to calculate and are widely used in QSAR modeling. researchgate.net

A QSAR study on antitubercular agents, for example, successfully used topological, thermodynamic, and spatial descriptors to build a predictive model. researchgate.net The inclusion of topological descriptors can capture essential structural information that influences how a molecule interacts with its biological target.

Table 3: Examples of Descriptor Classes Used in QSAR Models

| Descriptor Class | Description | Example |

| Topological | Derived from the 2D graph representation of the molecule. | Wiener index (describes branching), Kier & Hall connectivity indices. |

| Physicochemical | Represents physical and chemical properties of the molecule. | LogP (hydrophobicity), Molar Refractivity (MR), Dipole Moment. |

| Electronic | Describes the electronic properties of atoms or the molecule as a whole. | HOMO/LUMO energies, Mulliken charges. |

| Spatial (3D) | Derived from the 3D conformation of the molecule. | Steric parameters (e.g., STERIMOL), molecular volume. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are an advanced form of topology-based modeling. They use the 3D alignment of molecules to generate steric and electrostatic field descriptors that are then correlated with activity. nih.gov Such models have been successfully used to guide the design of ultra-high activity insecticides that target insect ryanodine (B192298) receptors, a different target but a similar application of the methodology. nih.gov

Correlation with Physicochemical Parameters

A key aspect of SAR and QSAR is identifying the correlation between a compound's physicochemical properties and its biological activity. By systematically modifying a lead compound and observing the effect on activity, researchers can deduce which properties are critical for potency.

In the development of novel insecticides, several key physicochemical parameters have been shown to correlate with activity:

Electronic Effects: A QSAR study on rosin-based diamide (B1670390) insecticides found a strong correlation between the electronic nature of substituents and insecticidal activity. The presence of electron-withdrawing groups on a benzene (B151609) ring resulted in significantly better activity against Plutella xylostella. rsc.org This suggests that the electronic landscape of the molecule is crucial for its interaction with the target receptor.

Hydrophobicity: Hydrophobicity, often quantified by the partition coefficient (LogP), plays a critical role in a molecule's ability to cross biological membranes and reach its target. For a series of antitubercular agents, increased hydrophobicity was found to enhance activity. researchgate.net

Presence of Specific Atoms: The same study also found that the presence of electronegative atoms contributed positively to the activity of the compounds. researchgate.net

These correlations provide rational guidance for molecular design. For example, if a QSAR model indicates that electron-withdrawing substituents at a specific position increase activity, chemists can prioritize the synthesis of analogs containing groups like halogens or nitro groups at that position. This iterative process of computational prediction and experimental validation accelerates the discovery of more effective compounds. rsc.org

Machine Learning Approaches in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activities. nih.gov The integration of machine learning has significantly enhanced the predictive power and accuracy of QSAR models, transforming them into indispensable tools in drug discovery. nih.govresearchgate.net These approaches can learn complex, non-linear relationships within data that traditional statistical methods might miss. mdpi.com

Machine learning-based QSAR involves several key steps: curating a dataset of molecules with known activities, generating molecular descriptors, building and validating a predictive model, and finally, using the model to predict the activity of new, untested compounds. researchgate.net A variety of machine learning algorithms are employed in QSAR, each with its own strengths. researchgate.net

Common Machine Learning Algorithms in QSAR:

| Algorithm | Description | Application Area |

| Random Forest (RF) | An ensemble method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is robust against overfitting. researchgate.netmdpi.com | Classification and regression tasks, especially with high-dimensional data. mdpi.com |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. It is effective in high-dimensional spaces and when the number of dimensions exceeds the number of samples. | Classification of active vs. inactive compounds, regression for predicting continuous activity values. |

| Artificial Neural Networks (ANN) | Inspired by the biological neural networks of the brain, ANNs consist of interconnected nodes (neurons) that process information. They are highly effective at modeling complex, non-linear relationships. mdpi.com | Pattern recognition, high-throughput screening data analysis, and ADMET prediction. mdpi.com |

| Gradient Boosting Machines (e.g., XGBoost, LightGBM) | Ensemble techniques that build models in a sequential, stage-wise fashion, where each new model corrects the errors of its predecessor. They are known for their high performance and speed. researchgate.net | Widely used in competitive machine learning for QSAR due to their predictive accuracy. researchgate.net |

While specific machine learning-based QSAR studies on this compound are not extensively documented, research on its derivatives, such as benzylidene hydrazine (B178648) benzamides, demonstrates the utility of these methods. For instance, a QSAR study on a series of benzylidene hydrazine benzamide (B126) derivatives as anticancer agents against the A459 human lung cancer cell line yielded a statistically significant model. jppres.comunair.ac.id The best QSAR equation obtained was:

PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381) jppres.comunair.ac.id

This equation highlights the importance of descriptors like the logarithm of solubility (Log S), a reranking score, and molar refractivity (MR) in determining the anticancer activity of these hydrazine derivatives. jppres.comunair.ac.id Such models serve as powerful tools for designing new derivatives with potentially enhanced potency. jppres.comunair.ac.id

Three-Dimensional QSAR (CoMFA)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods represent a significant advancement over 2D approaches by considering the three-dimensional properties of molecules. rutgers.edubasicmedicalkey.com Unlike 2D-QSAR, which uses descriptors derived from the 2D representation of a molecule, 3D-QSAR methods analyze the spatial distribution of molecular properties, providing a more detailed understanding of ligand-receptor interactions. rutgers.edu

Comparative Molecular Field Analysis (CoMFA) is a pioneering and widely used 3D-QSAR technique. rutgers.edudrugdesign.org The fundamental principle of CoMFA is that the biological activity of a ligand is related to the shape and properties of its surrounding steric and electrostatic fields. drugdesign.orgunicamp.br

The CoMFA Methodology:

Molecular Alignment: A crucial first step where a set of molecules is superimposed based on a common substructure or pharmacophore. rutgers.eduunicamp.br

Grid Generation: The aligned molecules are placed within a 3D grid. rutgers.eduslideshare.net

Field Calculation: At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule are calculated. drugdesign.orgunicamp.br

Statistical Analysis: The calculated field values serve as descriptors, which are then correlated with the biological activity data using Partial Least Squares (PLS) regression analysis. slideshare.net

Contour Map Visualization: The results are visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. slideshare.net Green contours, for example, might indicate areas where steric bulk is favorable for activity, while yellow contours could show regions of unfavorable steric interactions. unicamp.br

CoMFA studies have been successfully applied to various classes of compounds, including hydrazine derivatives. For example, 3D-QSAR studies on quinazolinone derivatives containing a hydrazone structural unit have been conducted to elucidate their antitumor activities. rsc.orgrsc.org These studies construct predictive CoMFA models that guide the future design of more potent analogues. rsc.orgrsc.org Similarly, CoMFA has been used to develop models for 1,2-dihydropyridine derivatives as anticancer agents and for fluorinated hexahydropyrimidine (B1621009) derivatives, demonstrating the broad applicability of this technique in drug design. nih.govnih.gov Although a specific CoMFA study on this compound is not prominent in the literature, the methodology is well-suited for analyzing its derivatives to understand the structural requirements for a desired biological effect.

Computational Drug Design Principles

Computational drug design, often referred to as computer-aided drug design (CADD), encompasses a range of in silico techniques that are integral to the modern drug discovery and development pipeline. nih.govtandfonline.com These methods accelerate the process, reduce costs, and help in the rational design of new therapeutic agents. nih.govnih.gov CADD is broadly categorized into structure-based and ligand-based drug design. nih.gov

Structure-Based Drug Design (SBDD):

SBDD relies on the known 3D structure of the biological target (e.g., a protein or enzyme), which can be determined through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted using methods like homology modeling. tandfonline.comresearchgate.net The primary tool in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking simulations help in understanding the binding mode and affinity of a compound, providing insights for lead optimization.

Ligand-Based Drug Design (LBDD):

When the 3D structure of the target is unknown, LBDD methods are employed. nih.gov These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD utilizes a set of known active ligands to build a model that defines the essential structural and electronic features required for activity. nih.gov QSAR and pharmacophore modeling are the mainstays of LBDD. The QSAR models discussed in the previous sections, including those for hydrazine derivatives, are prime examples of LBDD. jppres.comunair.ac.id

De Novo Drug Design:

This computational approach involves the creation of novel molecular structures from scratch, either by assembling small molecular fragments or by growing a molecule within the active site of a target. tandfonline.com De novo design algorithms can generate a vast number of diverse structures with the potential to be active, offering a powerful tool for exploring novel chemical space. tandfonline.com

The application of these principles to this compound and its analogues can guide the development of new compounds with specific biological activities. For instance, if this compound is identified as a hit compound for a particular target, molecular docking could be used to predict its binding mode, and subsequent modifications could be designed to enhance its binding affinity. If a series of active hydrazine derivatives are known, a pharmacophore model could be generated to guide the design of new compounds with improved properties. Theoretical studies on hydrazine derivatives, which analyze their structural and electronic properties using methods like Density Functional Theory (DFT), provide foundational data for these computational design strategies. imist.ma

Coordination Chemistry of N,n Dibenzoylhydrazine

Ligand Design and Synthesis

The design of ligands based on the N,N'-dibenzoylhydrazine scaffold is driven by the desire to create molecules with specific coordination properties and functionalities. The core structure can be modified by introducing various substituents on the phenyl rings, which allows for the fine-tuning of the ligand's electronic and steric properties. This targeted modification is crucial for applications ranging from catalysis to the development of new materials. nih.gov For instance, derivatives such as N-tert-buyl-N,N'-dibenzoylhydrazine have been synthesized and investigated for their biological activities. researchgate.net

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry routes. A common method involves the acylation of hydrazine (B178648) with an appropriate acylating agent, such as benzoyl chloride or benzoic anhydride. ontosight.ai Another approach is the reaction of benzoyl acrylates with hydrazines, which can lead to N',N'-disubstituted benzohydrazides through a carbon-carbon bond cleavage. organic-chemistry.org The Gabriel synthesis, a well-known method for preparing primary amines, utilizes phthalimide, a compound where a nitrogen atom is flanked by two carbonyl groups, which can be conceptually related to the structure of this compound in terms of the influence of carbonyl groups on the nitrogen atoms. masterorganicchemistry.com

Table 1: Synthesis Methods for Hydrazine Derivatives

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Acylation | Hydrazine and Acyl Halide/Anhydride | N,N'-Diacylhydrazines | ontosight.ai |

| Reaction with Benzoyl Acrylates | Benzoyl Acrylates and Hydrazines | N',N'-Disubstituted Benzohydrazides | organic-chemistry.org |

| Palladium-Catalyzed Allylic Substitution | Allyl Acetates and Arylhydrazines | N,N-Disubstituted Hydrazines | organic-chemistry.org |

| Visible Light-Mediated Synthesis | Acylsilanes and Azodicarboxylates | Acyl Hydrazides | organic-chemistry.org |

Metal Complex Formation and Characterization

This compound and its related hydrazone ligands are known for their ability to form stable complexes with a variety of metal ions. nih.govmdpi.com The coordination typically occurs through the oxygen and nitrogen atoms of the hydrazide backbone, allowing the ligand to act as a bidentate or polydentate chelating agent. mdpi.comnih.gov The formation of these metal complexes can lead to diverse molecular architectures, including monomeric, dimeric, and polymeric structures. mdpi.com

The characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the ligand, with shifts in the C=O and N-H stretching frequencies indicating the involvement of these groups in bonding to the metal center. mdpi.comarabjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complexes in solution. nih.govresearchgate.net Other important characterization methods include elemental analysis, magnetic susceptibility measurements, and single-crystal X-ray diffraction, which provides definitive structural information. nih.govarabjchem.orgbhu.ac.in

Table 2: Characterization Techniques for Metal Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups and coordination sites | mdpi.comarabjchem.org |

| Nuclear Magnetic Resonance (NMR) | Determines the solution-state structure | nih.govresearchgate.net |

| X-ray Diffraction | Provides precise solid-state molecular structure | nih.gov |

| Magnetic Susceptibility | Determines magnetic properties and electron configuration | bhu.ac.in |

| Elemental Analysis | Confirms the empirical formula of the complex | arabjchem.orgbhu.ac.in |

Applications in Catalysis

The metal complexes of this compound and related ligands have shown significant promise in the field of catalysis. The ability to tune the electronic and steric environment around the metal center by modifying the ligand structure allows for the development of catalysts with high activity and selectivity for specific chemical transformations. rsc.org

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, which often leads to high efficiency and selectivity under mild reaction conditions. rsc.org Complexes of this compound have been explored as homogeneous catalysts. For instance, a ruthenium-based homogeneous catalytic system has been successfully used for the synthesis of isoquinolines and isoquinolinones, where dibenzoylhydrazine was employed in C–H/N–N activation reactions. researchgate.net These systems can sometimes be designed for recyclability, combining the advantages of homogeneous catalysis with the ease of separation typically associated with heterogeneous catalysts. rsc.orgresearchgate.net The use of solvents like polyethylene (B3416737) glycol (PEG) can facilitate catalyst recovery and reuse. researchgate.net Homogeneous catalysts are advantageous due to their high turnover numbers and frequencies, and the ability to be fine-tuned at a molecular level. rsc.org

The catalytic activity of this compound complexes extends to a variety of important organic transformations.

Hydrogenation and Oxidation: Catalytic hydrogenation and dehydrogenation are crucial processes in the synthesis of fine chemicals. nih.gov While direct examples involving this compound are specific, related metal complexes are active in these reactions. For instance, the reversible hydrogenation and dehydrogenation of N- and O-containing heterocycles have been achieved with various molecular catalysts. nih.gov Oxidative dehydrogenation is another key strategy for synthesizing nitrogen heteroarenes, where transition metal complexes play a vital role. beilstein-journals.org

Carbon-Carbon Bond Formation: The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Catalytic systems based on transition metals are frequently employed for this purpose. Rhodium(I) complexes, for example, have been used to catalyze the formation of carbon-carbon double bonds through the coupling of ketones with tosylhydrazones. thieme-connect.de While not a direct application of this compound itself, this illustrates the potential of related hydrazone chemistry in C-C bond formation.

Carbon-Nitrogen Bond Formation: The formation of C-N bonds is fundamental in organic chemistry, and hydroamination reactions represent an efficient method for this purpose. rsc.orgnih.gov Nickel hydride-catalyzed hydroamination of alkenes and alkynes has emerged as a powerful tool for synthesizing amine derivatives. rsc.orgnih.gov this compound has been utilized in annulation reactions involving C–H/N–N bond activation to synthesize nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net

Role in Material Science

The material science community has shown interest in this compound and its derivatives due to their unique structural and coordination properties. chem960.com These compounds can serve as building blocks for the creation of novel materials with tailored functionalities.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgmdpi.com The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. nih.gov this compound, with its ability to coordinate to metal ions through its N and O donor atoms, is a potential candidate for use as an organic linker in the design of new MOFs. nih.gov

The synthesis of MOFs typically involves the reaction of a metal salt with an organic ligand in a suitable solvent under solvothermal or hydrothermal conditions. mdpi.com The resulting frameworks can exhibit high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgmdpi.com The incorporation of ligands like this compound could introduce specific functionalities into the MOF structure, potentially leading to materials with enhanced catalytic activity or selective adsorption properties. rsc.org

Coordination Polymers

The ability of this compound (DBH) to form coordination polymers and polymeric metal complexes stems from its versatile chemical structure. The molecule possesses multiple donor atoms (two nitrogen and two oxygen atoms) and can exhibit keto-enol tautomerism. In its enol form, the deprotonated oxygen and one of the hydrazinic nitrogen atoms can act as a bidentate chelate, binding to a metal ion to form a stable six-membered ring. This chelating capability is central to its role in the formation of metal-containing polymeric structures. mtct.ac.innih.gov While classical coordination polymers where DBH acts as a direct bridging ligand to form extended 1D, 2D, or 3D networks are not extensively documented, its use as a pendant chelating group on a polymer backbone has been successfully demonstrated.

Detailed Research Findings